molecular formula C17H17ClN2O3S B2423300 N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207034-74-9

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No. B2423300
CAS RN: 1207034-74-9
M. Wt: 364.84
InChI Key: LFWGCNRGWJDVDC-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as CMOX, is a synthetic compound with potential therapeutic applications.

Scientific Research Applications

Reactivity and Applications in Chemical Synthesis

  • The reactivity of oxalamide-based carbene was investigated, demonstrating applications in synthetic chemistry through carbene addition reactions to yield cyclopropanation products and the formation of selenides and Rh complexes. This study emphasizes the utility of oxalamide derivatives in organometallic and coordination chemistry, potentially paving the way for the development of novel catalysts or functional materials (Braun et al., 2012).

Structural Studies

  • A study on the structure of a specific N,N′-bis(substituted)oxamide compound revealed insights into the molecular geometry and supramolecular arrangement through hydrogen bonding. This type of structural analysis is crucial for understanding the chemical and physical properties of similar oxalamide derivatives, which could be relevant for N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (Wang et al., 2016).

Pharmacological Applications

  • While the exact compound was not directly mentioned, studies on similar molecules highlight the importance of oxalamide derivatives in pharmacology. For example, the pharmacological profile of WAY-100635, a compound with a similar complex structure, showcases the potential of such molecules in modulating receptor activity, suggesting a pathway for research into the pharmacological applications of N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in receptor studies or drug development (Forster et al., 1995).

Potential Anticancer Activity

  • Research into the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents hints at the possibility that structurally complex oxalamide derivatives could also be investigated for their anticancer properties. This suggests a direction for studying N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in cancer research (Zhang et al., 2005).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-23-13-5-4-11(18)9-12(13)20-16(22)15(21)19-10-17(6-7-17)14-3-2-8-24-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGCNRGWJDVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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